Thieno[2,3-d]pyrimidin-6-amine
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Overview
Description
Thieno[2,3-d]pyrimidin-6-amine is a heterocyclic compound that belongs to the thienopyrimidine family This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thieno[2,3-d]pyrimidin-6-amine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . Another approach involves the reaction of 2-amino-thiophene-3-carboxylate derivatives with isocyanates, followed by base-promoted cyclization .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Thieno[2,3-d]pyrimidin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro or carbonyl groups to amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the thienopyrimidine scaffold.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted thienopyrimidine derivatives .
Scientific Research Applications
Thieno[2,3-d]pyrimidin-6-amine has a wide range of applications in scientific research, including:
Chemistry: It serves as a versatile building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of thieno[2,3-d]pyrimidin-6-amine involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of this compound have been shown to inhibit enzymes such as protein kinases, which play a crucial role in cell signaling and proliferation . By inhibiting these enzymes, this compound can disrupt cellular processes and exert its therapeutic effects.
Comparison with Similar Compounds
Thieno[3,2-d]pyrimidine: Another member of the thienopyrimidine family with similar biological activities.
Thieno[3,4-b]pyridine: A related compound with a different ring fusion pattern and distinct properties.
Uniqueness: Thieno[2,3-d]pyrimidin-6-amine is unique due to its specific ring fusion pattern, which imparts distinct electronic and steric properties. This uniqueness allows it to interact with different molecular targets and exhibit a diverse range of biological activities .
Properties
CAS No. |
1369340-35-1 |
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Molecular Formula |
C6H5N3S |
Molecular Weight |
151.19 g/mol |
IUPAC Name |
thieno[2,3-d]pyrimidin-6-amine |
InChI |
InChI=1S/C6H5N3S/c7-5-1-4-2-8-3-9-6(4)10-5/h1-3H,7H2 |
InChI Key |
LFMDPSXLCLROAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC2=NC=NC=C21)N |
Origin of Product |
United States |
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